molecular formula C20H20N2O3S B2409139 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1421461-73-5

2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2409139
CAS No.: 1421461-73-5
M. Wt: 368.45
InChI Key: YWAKVTARVPFHDH-UHFFFAOYSA-N
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Description

. This compound is characterized by its complex structure, which includes a naphthalene sulfonyl group, a piperidine ring, and a pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions . The naphthalene sulfonyl group is then introduced through sulfonylation reactions, which involve the reaction of naphthalene with sulfonyl chlorides under basic conditions . Finally, the pyridine moiety is attached via nucleophilic substitution reactions, where the piperidine derivative reacts with a pyridine halide in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, sulfides, thiols, and various substituted pyridine derivatives .

Scientific Research Applications

2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

Similar Compounds

    2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine: This compound is structurally similar but contains a pyrimidine ring instead of a pyridine ring.

    Naphthalen-2-ylsulfonyl piperidine derivatives: These compounds share the naphthalene sulfonyl and piperidine moieties but differ in the attached functional groups.

Uniqueness

2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)oxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c23-26(24,19-9-8-16-5-1-2-6-17(16)15-19)22-13-10-18(11-14-22)25-20-7-3-4-12-21-20/h1-9,12,15,18H,10-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAKVTARVPFHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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